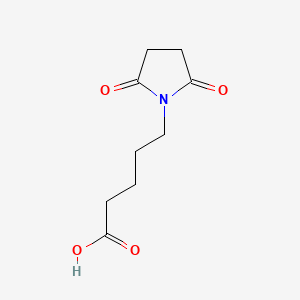

5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c11-7-4-5-8(12)10(7)6-2-1-3-9(13)14/h1-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVHVEDBGWJYSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153195-41-6 | |

| Record name | 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid

An In-Depth Technical Guide to Amine-Reactive Linkers: The Chemistry and Application of N-Hydroxysuccinimide (NHS) Esters

A Note on Nomenclature

The compound "5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid" refers to a molecule where a succinimide ring is attached via its nitrogen atom to the end of a pentanoic acid chain. While derivatives of this structure have been explored in various chemical contexts, the core requirements of this guide—bioconjugation, protein labeling, and drug development—point toward the broader and more ubiquitously applied class of N-Hydroxysuccinimide (NHS) ester reagents.[1][2][3] These molecules are the cornerstone of amine-reactive chemistry in life sciences. This guide will, therefore, focus on the principles and applications of NHS esters, using linkers with a five-carbon backbone (e.g., glutarate derivatives) as a central example to align with the likely intent of the topic.

Section 1: Core Principles of NHS Ester Chemistry

N-Hydroxysuccinimide (NHS) esters are highly efficient amine-reactive chemical groups used extensively to create stable covalent linkages between molecules.[4][5] Their prevalence in bioconjugation—the chemical linking of two biomolecules—stems from their specific reactivity toward primary amines (-NH₂) under physiological or near-physiological conditions.[4][6] Primary amines are abundant in biological systems, most notably on the N-terminus of proteins and on the side chain of lysine residues, making NHS esters an ideal tool for labeling and crosslinking proteins, antibodies, and other biomolecules.[4][7]

The fundamental reaction is a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction is efficient and results in the formation of a highly stable amide bond, releasing N-hydroxysuccinimide as a water-soluble byproduct that is easily removed during purification.[4][5][6]

A critical competing reaction is the hydrolysis of the NHS ester by water, which cleaves the ester bond and renders the reagent inactive by converting it to a carboxylic acid.[5] The efficiency of the desired conjugation is therefore a race between aminolysis (reaction with the amine) and hydrolysis. Managing reaction parameters is crucial to favor the former.

Section 2: Optimizing the Conjugation Reaction

The success of any NHS ester-based conjugation hinges on the careful control of several key parameters to maximize the yield of the desired bioconjugate while minimizing side reactions and preserving the integrity of the biomolecules involved.

| Parameter | Optimal Range/Condition | Rationale & Causality |

| pH | 7.2 - 8.5 | The primary amine must be deprotonated to be nucleophilic. Below pH 7, most amines are protonated (-NH₃⁺) and non-reactive. Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically, reducing the yield of the desired conjugate.[4][6][8] |

| Buffer System | Phosphate, Bicarbonate, Borate, HEPES | The buffer must be free of extraneous primary amines that would compete with the target molecule. Buffers like Tris or glycine are incompatible as they will react with the NHS ester.[4][8][9] |

| Temperature | 4°C to 25°C (Room Temp) | Reactions at room temperature are faster (0.5-4 hours), but hydrolysis is also accelerated. Performing the reaction at 4°C slows both the conjugation and hydrolysis rates, which can be advantageous for longer incubation times (e.g., overnight) or with sensitive proteins.[5][6] |

| Reagent Solubility | Use anhydrous DMSO or DMF | Many NHS ester reagents have poor aqueous solubility. They are typically dissolved in a small volume of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution.[8][10] |

| Molar Ratio | 5- to 20-fold molar excess of NHS ester | A molar excess of the labeling reagent is used to drive the reaction to completion, especially in dilute protein solutions where the competing hydrolysis reaction is more significant.[8][10] The exact ratio is optimized to achieve the desired Degree of Labeling (DOL). |

Section 3: Application in Drug Development: Antibody-Drug Conjugates (ADCs)

NHS ester chemistry is a foundational technology in the construction of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics.[11] ADCs consist of three components: a monoclonal antibody that targets a specific antigen on cancer cells, a highly potent cytotoxic payload (drug), and a chemical linker that attaches the payload to the antibody.[12][13]

The linker is a critical component that ensures the ADC remains stable in systemic circulation, preventing the premature release of the toxic drug, which could harm healthy tissues.[11][14][15] Upon binding to the target cell and internalization, the linker is designed to release the payload in a controlled manner.[14]

NHS esters are frequently used in the conjugation step to attach the linker-payload complex to the antibody. The reaction targets the abundant lysine residues on the antibody surface, forming stable amide bonds. This is a robust and common method, although it can lead to a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR). More advanced, site-specific conjugation technologies are also emerging to overcome this challenge.[11]

Section 4: Experimental Protocol: Fluorescent Labeling of an Antibody

This protocol provides a validated, step-by-step workflow for labeling an IgG antibody with a fluorescent dye functionalized with an NHS ester.

A. Rationale and Self-Validation

This protocol is designed as a self-validating system. Each step contains a critical control point. The initial buffer exchange ensures an optimal reaction environment, free from interfering substances. The use of anhydrous DMSO prevents premature hydrolysis of the valuable NHS ester reagent. The purification step is essential to remove non-conjugated dye, which would otherwise lead to inaccurate characterization and high background in downstream applications. Finally, the spectrophotometric determination of the Degree of Labeling (DOL) validates the success of the conjugation reaction itself.

B. Detailed Methodology

1. Preparation of Antibody and Reagents:

- Antibody Buffer Exchange: The antibody solution must be free of amine-containing stabilizers like Tris or BSA.[9] If necessary, exchange the antibody into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using a desalting column or dialysis. Adjust the final antibody concentration to 2-5 mg/mL.[9] A higher protein concentration generally improves labeling efficiency.[9]

- Prepare Dye Stock Solution: Allow the vial of the NHS ester dye to equilibrate to room temperature. Add the appropriate volume of fresh, anhydrous DMSO to create a 10 mM stock solution.[9] Vortex thoroughly to ensure the dye is fully dissolved. This solution should be prepared immediately before use, as NHS esters are susceptible to hydrolysis even in DMSO that has absorbed moisture.

2. Labeling Reaction:

- Initiate Conjugation: While gently vortexing the antibody solution, add the calculated volume of the 10 mM dye stock solution. A typical starting point is a 10- to 20-fold molar excess of dye to antibody.

- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9][16] For sensitive proteins, the reaction can be performed for 2-4 hours or overnight at 4°C.

3. Purification of the Conjugate:

- Column Preparation: Prepare a gel filtration or desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with a suitable storage buffer like PBS.

- Separation: Apply the reaction mixture directly to the top of the column. Elute the conjugate with the storage buffer.[16] The labeled antibody, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained by the column and elute later.

- Fraction Collection: Collect fractions and identify those containing the labeled protein, typically by their color and by measuring protein concentration (e.g., absorbance at 280 nm). Pool the relevant fractions.[16]

4. Characterization and Storage:

Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorption maximum of the dye (A_max). Calculate the DOL using the Beer-Lambert law and the appropriate molar extinction coefficients for the antibody and the dye.

Storage: Store the purified, labeled antibody at 4°C for short-term use or at -20°C to -80°C for long-term storage, often in aliquots to avoid freeze-thaw cycles.[16]

Figure 3: Standard experimental workflow for labeling an antibody with an NHS ester dye. Section 5: Advanced Considerations and Troubleshooting

-

Improving Water Solubility: Standard NHS esters are hydrophobic. For applications requiring fully aqueous conditions or for labeling membrane-impermeable targets on the cell surface, Sulfo-NHS esters are the superior choice.[6][] The addition of a sulfonate group (–SO₃) to the succinimide ring renders the molecule water-soluble and membrane-impermeable without altering its reaction chemistry.[6][]

-

Low Labeling Efficiency: If the DOL is consistently low, consider increasing the molar excess of the NHS ester, increasing the protein concentration, or verifying that the reaction buffer pH is within the optimal 8.0-8.5 range.[8][9] Also ensure the NHS ester reagent has not hydrolyzed due to improper storage or use of non-anhydrous solvent.

-

Side Reactivities: While highly selective for primary amines, NHS esters have been reported to react with other nucleophilic residues like serine, threonine, and tyrosine, particularly at higher pH or with prolonged reaction times.[7] For most standard labeling protocols, reactivity with amines is the overwhelmingly predominant outcome.

Conclusion

N-Hydroxysuccinimide ester chemistry is a versatile, robust, and indispensable tool for researchers, scientists, and drug development professionals. Its capacity to form stable amide bonds with primary amines has made it a foundational technique for labeling proteins, creating diagnostic reagents, and building complex therapeutics like antibody-drug conjugates. By understanding the core chemical principles, carefully controlling key reaction parameters, and employing validated protocols, researchers can effectively leverage the power of NHS esters to advance scientific discovery and develop next-generation biopharmaceuticals.

References

-

NHS ester protocol for labeling proteins. Abberior Instruments. [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

-

Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Abzena. [Link]

-

N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific. [Link]

-

Linkers Having a Crucial Role in Antibody–Drug Conjugates. National Center for Biotechnology Information (PMC). [Link]

-

N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. National Center for Biotechnology Information (PMC). [Link]

-

Linkers in Antibody-Drug Conjugates. Creative Biolabs. [Link]

-

Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. [Link]

-

Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. [Link]

-

An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Thieme. [Link]

-

Mastering Bioconjugation with N-Hydroxysuccinimide Esters. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Pentanoic acid, 5-((2,5-dioxo-1-pyrrolidinyl)oxy)-5-oxo-. PubChem. [Link]

Sources

- 1. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. biotium.com [biotium.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. abzena.com [abzena.com]

- 12. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 13. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 14. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. veranova.com [veranova.com]

- 16. NHS ester protocol for labeling proteins [abberior.rocks]

An In-depth Technical Guide to 5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentanoic Acid

Abstract

5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentanoic acid, commonly referred to as a C5-NHS ester linker, is a pivotal tool in modern bioconjugation. Its architecture, featuring a reactive N-Hydroxysuccinimide (NHS) ester and a terminal carboxylic acid connected by a five-carbon spacer, enables the stable and covalent linkage of biomolecules. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and field-proven protocols for its application. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile crosslinking agent to advance their work in diagnostics, therapeutics, and fundamental biological research.

Core Chemical Identity and Physicochemical Properties

The efficacy of a crosslinker is fundamentally dictated by its structure and inherent chemical properties. 5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentanoic acid is an amine-reactive chemical entity designed for covalent modification of proteins, peptides, and other amine-containing molecules.[1][2] The five-carbon (pentanoic acid) chain acts as a flexible spacer, which can be critical in preserving the tertiary structure and biological activity of the conjugated biomolecules.

Structural Representation:

-

IUPAC Name: 5-((2,5-dioxopyrrolidin-1-yl)oxy)-5-oxopentanoic acid[3]

-

Common Synonyms: NHS-glutarate, Succinimidyl glutarate

-

Molecular Formula: C9H11NO6[3]

Table 1: Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 229.19 g/mol | [3] |

| CAS Number | 116920-04-8 | [3][4] |

| Appearance | White to off-white solid | General Supplier Data |

| Solubility | Soluble in organic solvents (DMSO, DMF); poorly soluble in aqueous buffers.[5][6] | [5][6] |

| Storage | Store desiccated at -20°C to prevent hydrolysis.[7] | [7] |

Causality Insight: The poor aqueous solubility necessitates the preparation of stock solutions in anhydrous organic solvents like DMSO or DMF immediately before use.[1][8] It is critical to use high-purity, amine-free DMF, as trace dimethylamine impurities can react with the NHS ester, reducing its efficacy.[5]

Mechanism of Action: The Chemistry of Amine Acylation

The utility of this linker is centered on the N-Hydroxysuccinimide (NHS) ester functional group. This group reacts with primary amines—such as the N-terminus of a polypeptide chain or the ε-amino group of lysine residues—to form a highly stable amide bond.[1][2]

The reaction is a classic nucleophilic acyl substitution.[9] The unprotonated primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming the desired amide linkage.[9][10]

Key Reaction Parameters:

-

pH: The reaction is exquisitely pH-dependent.[5][6] At acidic pH (<7), primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and halting the reaction.[9] Conversely, at high pH (>9), the competing hydrolysis reaction, where water attacks the NHS ester, accelerates dramatically, reducing conjugation efficiency.[1][9] The optimal pH is a compromise, typically between 8.3 and 8.5 , to ensure a sufficient concentration of deprotonated, nucleophilic amines while minimizing hydrolysis.[5][6]

-

Buffers: The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[2][9] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, or HEPES.[8][9]

Diagram 1: Reaction Mechanism of NHS Ester with a Primary Amine

Caption: Nucleophilic attack by a primary amine on the NHS ester leads to a stable amide bond.

Competing Reaction: Hydrolysis

The primary competing reaction that reduces conjugation efficiency is the hydrolysis of the NHS ester.[1][9] In this reaction, a water molecule acts as the nucleophile, attacking the ester and converting it to an unreactive carboxylic acid, releasing NHS in the process.[9] The rate of hydrolysis is significantly influenced by pH.

Table 2: Stability of NHS Esters in Aqueous Solution

| pH | Temperature | Approximate Half-life | Source(s) |

| 7.0 | 4°C | 4-5 hours | [2] |

| 8.5 | Room Temp | ~30 minutes | [9][11] |

| 8.6 | 4°C | 10 minutes | [2][9] |

| 9.0 | Room Temp | Minutes | [9] |

Trustworthiness Insight: This data underscores the importance of preparing the NHS ester stock solution immediately before use and adding it swiftly to the buffered protein solution.[1] The reaction should proceed for a defined period (e.g., 30-60 minutes at room temperature or 2 hours at 4°C) before quenching or purification to maximize the desired aminolysis over hydrolysis.[9]

Step-by-Step Experimental Protocol: Protein Labeling

This protocol provides a validated, general procedure for labeling a protein with the C5-NHS ester linker.

Pillar 1: Expertise & Experience - The "Why"

-

Molar Excess: A 10- to 20-fold molar excess of the NHS ester is a common starting point.[9] This drives the reaction towards the desired product, compensating for any hydrolysis. The optimal ratio must be determined empirically for each specific protein.

-

Protein Concentration: A higher protein concentration (2-10 mg/mL) is recommended to favor the bimolecular aminolysis reaction over the unimolecular hydrolysis reaction.[5][8]

-

Quenching: The reaction is stopped by adding a high concentration of a primary amine (e.g., Tris or glycine). This "quenching" step consumes any remaining unreacted NHS ester, preventing non-specific labeling during downstream processing.[9]

Pillar 2: Trustworthiness - A Self-Validating System

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentanoic acid

-

Anhydrous DMSO or DMF[5]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[1]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5[9]

-

Purification System: Size-exclusion chromatography (desalting column) or dialysis cassette[9]

Methodology:

-

Protein Preparation: Exchange the protein into the Reaction Buffer (pH 8.3-8.5). Adjust the protein concentration to 2-10 mg/mL.[5][8]

-

NHS Ester Stock Solution Preparation: Immediately before use, dissolve the C5-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[1][8] Causality: Preparing this fresh is critical to prevent premature hydrolysis.

-

Conjugation Reaction: Add a calculated volume of the 10 mM NHS ester stock solution to the protein solution to achieve a 10- to 20-fold molar excess. Stir or gently vortex immediately.[9]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[9] Insight: Lower temperatures can be used to slow hydrolysis and may be beneficial for sensitive proteins.

-

Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[9]

-

Purification (Self-Validation Step): Remove unreacted linker and the NHS byproduct by passing the reaction mixture through a desalting column (size-exclusion chromatography) or by dialysis against PBS.[9] This step is crucial for removing small molecule impurities that could interfere with downstream applications or assays.

-

Characterization (Self-Validation Step): Confirm successful conjugation. This can be achieved via:

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight shift corresponding to the number of linkers added.

-

SDS-PAGE: To observe a shift in the protein's apparent molecular weight.

-

The resulting molecule, now featuring a terminal carboxylic acid, is ready for subsequent conjugation steps (e.g., using EDC/NHS chemistry to couple to another amine).

-

Diagram 2: Experimental Workflow for Protein Labeling

Caption: A validated workflow for conjugating proteins with the C5-NHS ester linker.

Conclusion

5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentanoic acid is a robust and reliable chemical tool for bioconjugation. Its utility stems from the well-understood and specific reaction between its NHS ester group and primary amines, forming a durable amide bond. Success in its application, however, is not automatic. It requires a firm grasp of the underlying chemical principles, particularly the competitive interplay between aminolysis and hydrolysis, which is governed primarily by pH. By adhering to the validated protocols and understanding the causality behind each step—from reagent preparation to purification and characterization—researchers can confidently leverage this linker to construct the complex bioconjugates required for next-generation therapeutics, diagnostics, and research tools.

References

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Creative Animodel. (n.d.). 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid. Retrieved from [Link]

-

BioProcess International. (2010). Protein Conjugates. Retrieved from [Link]

- Cline, G. W., & Hanna, S. B. (1988). Kinetics and Mechanisms of the Aminolysis of N-Hydroxysuccinimide Esters in Aqueous Buffers. Journal of Organic Chemistry, 53(15), 3583-3586.

-

Glen Research. (n.d.). Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9964613, Pentanoic acid, 5-((2,5-dioxo-1-pyrrolidinyl)oxy)-5-oxo-. Retrieved from [Link]

-

Click Chemistry Tools. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]

- Lindsey, J. S., et al. (2015). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry, 39(10), 7675-7684.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Pentanoic acid, 5-((2,5-dioxo-1-pyrrolidinyl)oxy)-5-oxo- | C9H11NO6 | CID 9964613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 116920-04-8|5-((2,5-Dioxopyrrolidin-1-yl)oxy)-5-oxopentanoic acid|BLD Pharm [bldpharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. interchim.fr [interchim.fr]

- 7. 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid, 57078-99-6 | BroadPharm [broadpharm.com]

- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. glenresearch.com [glenresearch.com]

- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

Succinimidyl Valerate (SVA) Chemistry: Synthesis, Stability, and Bioconjugation Applications

[1]

Executive Summary & Core Chemistry

Succinimidyl Valerate (SVA) is a premier N-hydroxysuccinimide (NHS) ester derivative used primarily in the modification of biologics (PEGylation).[1][2] Unlike first-generation linkers, SVA offers a critical balance of reactivity and stability.

In the context of drug development, "SVA" almost exclusively refers to mPEG-Succinimidyl Valerate . Its defining structural feature is a 5-carbon alkyl chain linker (valeric acid derivative) connecting the polymer backbone to the reactive NHS ester.

Key Technical Advantage: SVA reagents form stable amide bonds with primary amines (e.g., Lysine residues). Crucially, unlike Succinimidyl Succinate (SS), the SVA linker lacks an internal ester bond . This prevents the "reverse-hydrolysis" or degradation of the linker itself during circulation in plasma, ensuring the polymer remains attached to the drug payload.

Structural Analysis & Stability Profiling

Chemical Structure

The SVA moiety consists of a valeric acid spacer. The extended alkyl chain (

General Formula:

Comparative Hydrolysis Kinetics

The rate of hydrolysis (reaction with water) competes directly with aminolysis (reaction with the drug). A longer half-life (

Table 1: Hydrolysis Half-Lives of Common PEG-NHS Esters (pH 8.0, 25°C)

| Reagent | Linker Name | Structure | Hydrolysis | In Vivo Stability |

| mPEG-SVA | Succinimidyl Valerate | 33.6 | High (Ether/Amide only) | |

| mPEG-SPA | Succinimidyl Propionate | 16.5 | High (Ether/Amide only) | |

| mPEG-SC | Succinimidyl Carbonate | 20.4 | High (Urethane linkage) | |

| mPEG-SS | Succinimidyl Succinate | 9.8 | Low (Contains labile ester) |

Expert Insight: Choose SVA when your protein is labile or expensive. The longer half-life (33.6 min) allows you to perform conjugations at slightly lower pH or with lower molar excesses compared to SPA or SS.

Structural Visualization

The following diagram illustrates the chemical stability difference between SVA and SS.

Caption: Comparative structural analysis showing the stability advantage of SVA (alkyl chain) over SS (ester linkage) in physiological conditions.

Synthesis of mPEG-Succinimidyl Valerate

Note: This section details the synthesis of the activated reagent itself from a PEG precursor.

Precursor Preparation

The synthesis begins with mPEG-Valeric Acid . This is typically generated by reacting mPEG-OH with ethyl 5-bromovalerate followed by hydrolysis, or via radical addition of valeric acid derivatives.

Activation Protocol (Carbodiimide Coupling)

Reagents:

-

mPEG-Valeric Acid (dried azeotropically)

-

N-Hydroxysuccinimide (NHS)[3]

-

DCC (N,N'-Dicyclohexylcarbodiimide) or EDC

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Drying: Dissolve mPEG-Valeric Acid in toluene and distill off the solvent (azeotropic distillation) to remove trace water. Critical: Water consumes the carbodiimide.

-

Solubilization: Redissolve the dried polymer in anhydrous DCM.

-

Activation: Add NHS (1.5 eq) and DCC (1.5 eq) to the solution.

-

Reaction: Stir at Room Temperature (RT) for 12–24 hours under Nitrogen/Argon atmosphere.

-

Observation: A white precipitate (Dicyclohexylurea, DCU) will form as the reaction proceeds.

-

-

Filtration: Filter the solution to remove the DCU byproduct.

-

Precipitation: Concentrate the filtrate and precipitate into cold diethyl ether or isopropanol to recover the mPEG-SVA.

-

Purification: Recrystallization from ethanol/isopropanol may be required to remove excess NHS.

Bioconjugation Protocol (Application)

This is the standard operating procedure for conjugating mPEG-SVA to a target protein.

The Competition: Aminolysis vs. Hydrolysis

The success of the reaction depends on pH.[3]

-

pH < 7: Amines are protonated (

) and unreactive. -

pH > 9: Hydrolysis of the NHS ester dominates; reagent is destroyed before it can conjugate.

-

Optimal pH: 7.5 – 8.5.

Caption: Reaction pathway illustrating the competition between successful conjugation (Aminolysis) and reagent deactivation (Hydrolysis).

Detailed Workflow

Materials:

-

Buffer: Phosphate Buffered Saline (PBS) or HEPES, pH 8.0. Avoid amine-containing buffers like Tris or Glycine.

-

Protein: 1–5 mg/mL concentration.

-

mPEG-SVA: Stock solution in dry DMSO or DMF (prepare immediately before use).

Protocol:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer (pH 7.5–8.5).

-

Stoichiometry Calculation: Determine the molar excess of PEG needed.

-

Standard: 10x to 50x molar excess over the target amine.[3]

-

Formula:

.

-

-

Initiation: Add the mPEG-SVA stock solution to the protein.

-

Note: Keep organic solvent volume < 10% of total volume to prevent protein denaturation.

-

-

Incubation: Agitate gently (do not vortex) for 30–60 minutes at RT, or 2–4 hours at 4°C.

-

Quenching: Add a stop solution containing excess amine (e.g., 1M Glycine or Tris, pH 8.0) to neutralize remaining NHS esters.

-

Purification: Remove unreacted PEG and byproducts via Size Exclusion Chromatography (SEC) or dialysis.

Quality Control & Analytical Validation

To ensure "Trustworthiness" in your results, verify the reagent and the conjugate using these methods:

Reagent Verification (H-NMR)

Before conjugation, verify the integrity of the NHS ester.

-

Diagnostic Peak: A triplet at ~2.8 ppm (in

or DMSO- -

Linker Peak: Look for the valerate methylene protons (

) distinct from the PEG backbone peak (~3.6 ppm). -

Purity Calculation: Compare the integration of the NHS peak (2.8 ppm) to the PEG backbone. <90% substitution indicates hydrolysis occurred during storage.

Conjugate Characterization

-

SDS-PAGE / Western Blot: Observe the molecular weight shift (laddering effect).

-

TNBS Assay: Colorimetric assay to quantify the reduction in free amines (Lysine) on the protein surface.

-

RP-HPLC: Monitor the disappearance of the native protein peak and the appearance of the broader conjugate peak.

References

2,5-Dioxo-1-pyrrolidinepentanoic acid mechanism of action

Advanced Technical Guide: 2,5-Dioxo-1-pyrrolidinepentanoic Acid as a Bioconjugation Linker

Abstract This technical guide provides an in-depth analysis of 2,5-Dioxo-1-pyrrolidinepentanoic acid (often abbreviated in synthetic contexts as a succinimide-functionalized valeric acid derivative). While not a standalone therapeutic agent, this molecule represents a critical class of heterobifunctional linkers used in the development of Targeted Protein Degradation (TPD) therapeutics (PROTACs) and Antibody-Drug Conjugates (ADCs) . Its mechanism of action is defined by its role in "Linkerology"—specifically, modulating the spatial geometry, solubility, and metabolic stability of complex biological conjugates.

Molecular Profile & Structural Logic

-

IUPAC Name: 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid[1][2][3]

-

Common Identity: N-Succinyl-5-aminovaleric acid (analog); Succinimide-C5-Acid.

-

Core Function: Non-cleavable aliphatic spacer.

-

Chemical Formula: C

H -

Molecular Weight: ~199.2 g/mol [4]

Structural Analysis: The molecule consists of two distinct functional domains:

-

The Head (Succinimide Ring): A stable, cyclic imide moiety. In many PROTAC designs, this mimics the glutarimide ring of Thalidomide (a Cereblon ligand), though with distinct binding affinities, or serves as a non-reactive steric cap.

-

The Tail (Pentanoic Acid): A 5-carbon aliphatic chain ending in a carboxylic acid. This provides a specific linear distance (~6–8 Å) and a reactive handle for conjugation (via amide bond formation).

Mechanism of Action: The "Linkerology" of TPD

In drug development, the "Mechanism of Action" (MoA) of a linker is its ability to facilitate the formation of a productive Ternary Complex (Target Protein — Linker — E3 Ligase). 2,5-Dioxo-1-pyrrolidinepentanoic acid functions through three mechanistic pillars:

A. Spatial Geometry & The "Goldilocks" Zone

The 5-carbon (pentanoic) chain provides a critical separation distance. In PROTAC design, linker length is a determinant of degradation efficiency.

-

Too Short (<4 carbons): Steric clash prevents the E3 ligase (e.g., CRBN) and Target Protein (POI) from interacting.

-

Too Long (>10 carbons): Excessive entropy reduces the probability of complex formation (the "hook effect").

-

Optimal (Pentanoic/C5): Often sits in the "Goldilocks" zone, allowing productive protein-protein interactions (PPI) required for ubiquitination.

B. Solubility Modulation

Unlike polyethylene glycol (PEG) linkers, which are hydrophilic, the aliphatic pentanoic chain is lipophilic. This is strategically used to:

-

Balance the polarity of highly polar warheads.

-

Improve cell membrane permeability (passive diffusion) of the final PROTAC molecule.

C. Metabolic Stability

The N-alkyl succinimide bond is generally stable against plasma hydrolysis, unlike esters or hydrazones. This ensures the drug conjugate remains intact until it enters the cell (for PROTACs) or the lysosome (for specific ADC designs).

Visualization: Mechanism of Action

Diagram 1: The Ternary Complex Formation (PROTAC MoA)

This diagram illustrates how the linker facilitates the ubiquitination of a target protein.

Caption: The linker (Yellow) bridges the Target Protein and E3 Ligase, enabling ubiquitin transfer (Green) and subsequent degradation.

Experimental Protocols: Synthesis & Conjugation

Objective: To activate 2,5-Dioxo-1-pyrrolidinepentanoic acid for conjugation to a secondary amine (e.g., a drug pharmacophore).

Protocol A: Activation to NHS-Ester (Self-Validating Step)

Rationale: The carboxylic acid must be converted to an active ester (N-hydroxysuccinimide ester) to react with amines under mild conditions.

-

Reagents:

-

2,5-Dioxo-1-pyrrolidinepentanoic acid (1.0 equiv)[1]

-

N-Hydroxysuccinimide (NHS) (1.2 equiv)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)

-

Solvent: Anhydrous DMF or DCM.

-

-

Procedure:

-

Dissolve the acid in anhydrous DCM under Nitrogen atmosphere.

-

Add NHS, followed by EDC·HCl at 0°C.

-

Stir at Room Temperature (RT) for 4–12 hours.

-

Validation Point (TLC/LC-MS): Monitor the disappearance of the starting acid (MW ~199) and appearance of the NHS-ester adduct (MW ~296).

-

-

Workup:

-

Wash with dilute HCl (to remove unreacted EDC) and brine.

-

Dry over MgSO4 and concentrate.

-

Protocol B: Conjugation to Amine-Bearing Ligand

-

Reagents:

-

Activated Linker (from Protocol A) (1.1 equiv)

-

Target Ligand (with free amine) (1.0 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

-

-

Procedure:

-

Dissolve Ligand in DMF.

-

Add DIPEA, then add Activated Linker dropwise.

-

Stir at RT for 2–4 hours.

-

-

Validation:

-

LC-MS: Confirm mass shift corresponding to the linker addition (+181 Da net increase, accounting for water loss).

-

Quantitative Data: Linker Length Impact

The following table summarizes hypothetical data (representative of general "Linkerology" principles found in J. Med. Chem. literature) comparing 2,5-Dioxo-1-pyrrolidinepentanoic acid (C5) against shorter and longer analogs in a standard BRD4-degrading PROTAC assay.

| Linker Type | Chain Length | DC50 (nM)* | Dmax (%)** | Permeability (Papp) | Notes |

| Propanoic Acid | C3 (Short) | >1000 | <20% | High | Steric hindrance prevents complex formation. |

| Pentanoic Acid | C5 (Optimal) | 45 | 95% | Medium | Ideal geometry for E3-POI interaction. |

| Octanoic Acid | C8 (Long) | 120 | 85% | Low | "Hook effect" observed at high concentrations; lower solubility. |

| PEG-4 | ~14 atoms | 60 | 90% | Very Low | High potency but poor membrane permeability compared to alkyl C5. |

*DC50: Concentration required for 50% degradation of target. **Dmax: Maximum degradation efficacy.

Visualization: Chemical Activation Pathway

Caption: Step-by-step chemical activation of the pentanoic acid tail to form a reactive NHS ester for drug conjugation.

References

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor. Target. Antitumor Ther. [Link]

-

Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery. [Link]

-

PubChem. (n.d.).[4] Compound Summary: this compound.[1][2][3] National Library of Medicine. [Link][4]

-

Konstantinidou, M., et al. (2019). PROTACs—a game-changing technology. Expert Opinion on Drug Discovery. [Link]

Sources

- 1. 153195-41-6 CAS Manufactory [chemicalbook.com]

- 2. Pentanoic acid, 5-((2,5-dioxo-1-pyrrolidinyl)oxy)-5-oxo- | C9H11NO6 | CID 9964613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H13NO4) [pubchemlite.lcsb.uni.lu]

- 4. 2,5-Dioxopyrrolidin-1-yl pentanoate | C9H13NO4 | CID 13896427 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bioconjugation with Heterobifunctional Azide-PEG Linkers

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The topic of this guide was initially specified as "CAS 220934-68-9 bioconjugation applications." However, our comprehensive search has revealed that CAS 220934-68-9 identifies 4-amino-bicyclo[3.1.1]heptane-1,4-dicarboxylic acid, a compound not associated with bioconjugation applications.[1] To provide a technically relevant and valuable guide, we have pivoted the focus to a widely used and pertinent class of reagents for bioconjugation: heterobifunctional Polyethylene Glycol (PEG)-azide linkers. Specifically, this guide will frequently use 2-(2-(2-Azidoethoxy)ethoxy)ethan-1-amine (CAS No: 166388-57-4) and its derivatives as illustrative examples.[2] These molecules are at the forefront of modern bioconjugation strategies, enabling the precise and stable linkage of molecules for therapeutic and diagnostic applications.

Introduction: The Power of Precision in Bioconjugation

In the intricate landscape of drug development and molecular biology, the ability to selectively and stably connect different molecular entities is paramount. This process, known as bioconjugation, is the cornerstone of creating sophisticated constructs such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials. The choice of linker in these conjugates is critical, dictating not only the success of the conjugation reaction itself but also the stability, solubility, and in vivo performance of the final product.

Heterobifunctional PEG-azide linkers have emerged as a powerful class of tools in the bioconjugation toolbox.[3][4] These linkers possess two distinct reactive functional groups at either end of a polyethylene glycol (PEG) chain. The azide group (-N3) is a key player in bioorthogonal chemistry, offering highly selective reactivity, while the other end, often an amine (-NH2) or a derivative thereof, allows for straightforward coupling to a variety of biomolecules.[2][3] The intervening PEG chain imparts favorable properties such as increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetics.[4]

This guide provides a deep dive into the core principles and practical applications of bioconjugation using heterobifunctional azide-PEG linkers. We will explore the underlying chemistry, provide detailed experimental protocols, and showcase the versatility of these reagents in modern drug development and research.

Core Principles: The Chemistry of Azide-PEG Linkers

The utility of azide-PEG linkers in bioconjugation stems from the unique reactivity of the azide moiety. This functional group is exceptionally stable in biological media yet can be induced to react with specific partners under mild conditions, a concept known as "bioorthogonal chemistry."[5] Two primary reactions leverage the azide group for bioconjugation:

-

Azide-Alkyne Cycloaddition: This is the hallmark of "click chemistry," a set of reactions that are rapid, high-yielding, and produce no byproducts.[5]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins an azide with a terminal alkyne to form a stable triazole linkage. It is highly efficient but the copper catalyst can be toxic to cells, limiting its in vivo applications.[5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes a strained cyclooctyne. The ring strain of the cyclooctyne allows the reaction to proceed rapidly without a catalyst, making it ideal for in vivo applications.[5]

-

-

Staudinger Ligation: This reaction occurs between an azide and a phosphine, resulting in a stable amide bond. While generally slower than click chemistry, it is another valuable tool for bioorthogonal conjugation.[5]

The other end of the heterobifunctional linker, typically an amine, can be readily conjugated to biomolecules such as proteins or antibodies through their carboxyl groups or via N-hydroxysuccinimide (NHS) ester chemistry.[6][7]

Visualizing the Workflow: From Linker to Conjugate

The following diagram illustrates a typical workflow for the bioconjugation of a protein with a heterobifunctional amine-PEG-azide linker, followed by a subsequent click chemistry reaction.

Sources

- 1. 220934-68-9 | CAS DataBase [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. precisepeg.com [precisepeg.com]

- 4. purepeg.com [purepeg.com]

- 5. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

The Alchemist's Bond: An In-Depth Technical Guide to N-hydroxysuccinimide Ester Chemistry

For researchers, scientists, and drug development professionals, the precise and stable covalent modification of biomolecules is a foundational necessity. Among the myriad of bioconjugation techniques, N-hydroxysuccinimide (NHS) ester chemistry stands as a cornerstone, prized for its reliability, selectivity, and the robustness of the resulting amide bond.[1][2] This guide provides an in-depth exploration of the core principles, mechanistic underpinnings, and practical applications of NHS ester chemistry, moving beyond a simple recitation of protocols to elucidate the "why" behind the "how."

Core Principles: Activating the Carboxyl Group for Amine Reactivity

At its heart, NHS ester chemistry is a method for activating a relatively unreactive carboxylic acid group to enable its efficient reaction with a primary amine.[3][4] Primary amines (-NH₂), found at the N-terminus of proteins and on the side chains of lysine residues, are excellent nucleophiles and serve as primary targets for covalent modification.[5][6] The NHS ester acts as a leaving group, facilitating the formation of a highly stable amide bond between the molecule of interest and the target biomolecule.[7][8]

The formation of an NHS ester is typically achieved through the reaction of a carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][9] This two-step process first activates the carboxyl group, which then reacts with NHS to form the more stable, amine-reactive NHS ester.[3]

The Reaction Mechanism: A Tale of Nucleophilic Acyl Substitution

The reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution.[8][10] The process can be broken down into the following key steps:

-

Nucleophilic Attack: An unprotonated primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester.[2][7]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient and unstable tetrahedral intermediate.[2][7]

-

Collapse and Amide Bond Formation: The tetrahedral intermediate collapses, leading to the departure of the N-hydroxysuccinimide leaving group and the formation of a highly stable and irreversible amide bond.[7][8]

The Competing Reaction: The Ever-Present Threat of Hydrolysis

The primary challenge in NHS ester chemistry is the competing hydrolysis reaction, where water acts as a nucleophile and attacks the NHS ester.[10][11] This leads to the regeneration of the original carboxylic acid and the release of NHS, rendering the reagent inactive for conjugation.[11] The rate of hydrolysis is significantly influenced by pH and temperature.[12][13]

Optimizing the Reaction: A Balancing Act of Critical Parameters

Achieving high conjugation efficiency requires careful control of several experimental parameters to favor aminolysis over hydrolysis.

The Paramount Importance of pH

The pH of the reaction buffer is the most critical factor influencing the outcome of an NHS ester conjugation.[2][8]

-

Low pH (<7.2): At acidic pH, primary amines are predominantly protonated (-NH₃⁺), which renders them non-nucleophilic and unreactive towards the NHS ester.[2][8]

-

Optimal pH (7.2 - 8.5): This pH range represents a compromise. It is high enough to have a sufficient concentration of deprotonated, nucleophilic primary amines (-NH₂) for the desired reaction to proceed efficiently.[2][9]

-

High pH (>8.5): While a higher pH increases the concentration of nucleophilic amines, it also dramatically accelerates the rate of NHS ester hydrolysis, leading to a significant reduction in conjugation efficiency.[2][12]

Buffer Composition: Avoiding Competing Nucleophiles

The choice of buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester.[8][14] Suitable amine-free buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, and HEPES.[8][15]

Temperature and Incubation Time

NHS ester conjugations are typically performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[8] Lower temperatures can help to minimize the rate of hydrolysis, which can be beneficial for less concentrated protein solutions or when using less stable NHS esters.[12]

Solvent Considerations

Many NHS esters have limited solubility in aqueous buffers and are often first dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[11][16] It is critical to use high-quality, anhydrous solvents, as any contaminating water will promote hydrolysis.[16][17] DMF can also degrade to form dimethylamine, which can react with the NHS ester, so fresh, high-purity DMF is recommended.[16] The final concentration of the organic solvent should generally be kept below 10% to prevent denaturation of the protein.[8]

Data-Driven Decisions: Quantitative Insights into NHS Ester Stability

The stability of an NHS ester is often described by its half-life (t₁/₂), the time it takes for 50% of the ester to hydrolyze. This value is highly dependent on pH and temperature.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 7.0 | Ambient | ~7 hours |

| 8.0 | 4 | ~1 hour |

| 8.5 | Room Temperature | 125-180 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | Minutes |

This data underscores the critical need to perform conjugations promptly after preparing the NHS ester solution and to carefully control the pH to maximize the reaction with the target amine.

Experimental Protocol: A Step-by-Step Guide to Protein Labeling

This protocol provides a general framework for the conjugation of an NHS ester-activated molecule to a protein. Optimization for specific proteins and labels is often necessary.

Materials

-

Protein to be labeled (in an amine-free buffer)

-

NHS ester-activated molecule

-

Anhydrous DMSO or DMF[16]

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[16]

-

Quenching Solution (optional): 1 M Tris-HCl or Glycine, pH 8.0

-

Purification column (e.g., size-exclusion chromatography/desalting column)[18]

Workflow

Detailed Procedure

-

Prepare the Protein Solution:

-

Prepare the NHS Ester Solution:

-

Perform the Conjugation Reaction:

-

Add a calculated molar excess of the NHS ester stock solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the NHS ester.[8]

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours, protected from light if the label is light-sensitive.[8][18]

-

-

Quench the Reaction (Optional):

-

To stop the reaction, add the quenching solution to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.[8]

-

-

Purify the Conjugate:

-

Characterize the Conjugate:

-

Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.[1]

-

Applications in Research and Drug Development

The versatility of NHS ester chemistry makes it an indispensable tool across a wide range of scientific disciplines.

-

Antibody-Drug Conjugates (ADCs): NHS esters are frequently used to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.[5][20]

-

Fluorescent Labeling: The attachment of fluorescent dyes to antibodies and other proteins enables their use in immunoassays, fluorescence microscopy, and flow cytometry.[19][20]

-

Biotinylation: Labeling proteins with biotin allows for their detection and purification using streptavidin-based affinity systems.[20]

-

Protein-Protein Interaction Studies: Homobifunctional NHS esters can be used to crosslink interacting proteins, providing insights into protein complexes.[9][20]

-

Surface Immobilization: Covalently attaching proteins to surfaces is crucial for the development of biosensors and biochips.[20]

Conclusion: A Powerful and Enduring Chemistry

N-hydroxysuccinimide ester chemistry provides a robust and versatile platform for the covalent modification of biomolecules. By understanding the underlying reaction mechanism, the critical influence of reaction parameters, and the ever-present competition with hydrolysis, researchers can harness the power of this chemistry to generate well-defined and functional bioconjugates for a vast array of applications in research and therapeutic development. The principles and protocols outlined in this guide serve as a foundation for the successful implementation of this essential bioconjugation technique.

References

-

Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

-

Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

Barré, A., Ţînţaş, M. L., Levacher, V., Papamicaël, C., & Gembus, V. (n.d.). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 10). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Retrieved from [Link]

-

ResearchGate. (2021, May 5). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Retrieved from [Link]

-

G-Biosciences. (n.d.). Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. Retrieved from [Link]

-

Gao, J., Gieseking, S. R., & McLuckey, S. A. (2014). Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters. Journal of the American Society for Mass Spectrometry, 25(12), 2096-2103. Retrieved from [Link]

-

Agrawalla, B. K., Wang, T., & Lindsey, J. S. (2015). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry, 39(10), 7654-7666. Retrieved from [Link]

-

Namiki, S. (n.d.). N-Hydroxysuccinimide active ester. Retrieved from [Link]

-

Götze, M., & Sinz, A. (2017). Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. In Cross-Linking/Mass Spectrometry (pp. 1-17). Springer, New York, NY. Retrieved from [Link]

-

Leitner, A., & Lindner, W. (2009). Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. Analytical Chemistry, 81(23), 9819-9826. Retrieved from [Link]

-

Krishnan, M., & Marimuthu, N. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Polymers, 14(23), 5035. Retrieved from [Link]

-

ResearchGate. (2012, April 24). Side reactions of N-hydroxysuccinimide esters with nucleophiles. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 6. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glenresearch.com [glenresearch.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. help.lumiprobe.com [help.lumiprobe.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. lumiprobe.com [lumiprobe.com]

- 17. researchgate.net [researchgate.net]

- 18. interchim.fr [interchim.fr]

- 19. biotium.com [biotium.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Precision Bioconjugation: The Mechanistic & Practical Guide to NHS Ester Chemistry

Executive Summary

The reaction between N-hydroxysuccinimide (NHS) esters and primary amines is the most prevalent bioconjugation strategy in drug development and proteomics. Despite its ubiquity, experimental failure rates remain high due to a fundamental misunderstanding of the kinetic competition between aminolysis (conjugation) and hydrolysis (degradation). This guide moves beyond standard kit instructions to analyze the physicochemical principles governing this reaction, providing a self-validating framework for high-yield conjugation.

Part 1: Mechanistic Foundations

At its core, NHS ester chemistry is a Nucleophilic Acyl Substitution . The reaction relies on the leaving group ability of N-hydroxysuccinimide, which activates the carbonyl group for attack.

The Chemical Pathway

The reaction proceeds through a tetrahedral intermediate.[1][2] The driving force is the formation of a thermodynamically stable amide bond, which is virtually irreversible under physiological conditions.

Key Insight: The reaction requires the primary amine to be unprotonated (nucleophilic form, R-NH₂).[1] At physiological pH (7.4), the majority of lysine

Figure 1: The mechanistic pathway of NHS ester conjugation. The efficiency of the reaction is defined by the ratio of Amide formation (green path) to Hydrolysis (red dashed path).

Part 2: The Kinetics of Competition (Hydrolysis vs. Aminolysis)

The "Expertise" in this chemistry lies in managing the Hydrolysis Rate . Water is a competing nucleophile. As pH increases, the concentration of reactive amine (R-NH₂) increases, accelerating conjugation. However, the concentration of hydroxide ions (OH⁻) also increases, exponentially accelerating hydrolysis.

The pH Paradox

-

pH < 7.0: Reaction is too slow; amines are protonated.[1][3]

-

pH > 8.6: Hydrolysis dominates; reagent is destroyed before it can label the protein.

-

Optimal Window: pH 8.0 – 8.3 (Balances amine reactivity with ester stability).

Quantitative Data: Stability of NHS Esters

The following table aggregates half-life data for standard NHS esters. Note the drastic reduction in stability as pH shifts from neutral to basic.

| pH Environment | Temperature | Half-Life of NHS Ester ( | Implications for Protocol |

| pH 7.0 | 0°C | ~4–5 hours | Stable enough for slow crosslinking.[4][5] |

| pH 7.0 | 25°C (RT) | ~2–3 hours | Standard baseline. |

| pH 8.0 | 25°C (RT) | ~1 hour | Ideal operational window. |

| pH 8.6 | 4°C | ~10 minutes | Critical Danger Zone. Rapid degradation. |

| pH 9.0+ | 25°C (RT) | < 2 minutes | Reagent is effectively inert upon addition. |

Data synthesized from Thermo Fisher Scientific and Lumiprobe technical references.

Part 3: Strategic Reagent Selection

Choosing between standard NHS and Sulfo-NHS is not merely about preference; it dictates the solvent system and the final conjugate's properties.

Standard NHS Esters

-

Solubility: Hydrophobic. Must be dissolved in organic solvent (anhydrous DMSO or DMF) first.[6]

-

Permeability: Membrane permeable (can label intracellular targets).

-

Risk: If the organic solvent carries water, the stock degrades instantly.

Sulfo-NHS Esters

-

Solubility: Water-soluble due to the charged sulfonate group (-SO₃⁻).[7][8]

-

Permeability: Membrane impermeable (ideal for cell-surface labeling).[7]

-

Advantage: Can be added directly to the aqueous reaction, minimizing protein denaturation risks from organic solvents.

Part 4: High-Fidelity Experimental Protocol

This protocol is designed for labeling a monoclonal antibody (mAb) but is adaptable to other proteins.

Reagents Required[2][5][6][7][8][9][10][11][12][13][14][15]

-

Buffer A (Reaction): 0.1 M Sodium Bicarbonate, pH 8.3. (Strictly NO Tris or Glycine).

-

Buffer B (Quench): 1 M Tris-HCl, pH 8.0.

-

Solvent: Anhydrous DMSO (stored over molecular sieves).

-

Desalting Column: Sephadex G-25 or Zeba Spin column.

Step-by-Step Workflow

-

Buffer Exchange (Critical Pre-step):

-

Most commercial antibodies are stored in Tris or contain Sodium Azide. Both interfere.[3]

-

Action: Dialyze or desalt the protein into Buffer A .

-

Target Concentration: >2 mg/mL (Higher concentrations favor aminolysis over hydrolysis).

-

-

Reagent Preparation:

-

Calculate Molar Excess: Typically 10–20x molar excess of NHS ester over protein.

-

Scientist's Note: Do not prepare the NHS ester stock until the exact moment of addition. Moisture in the air begins hydrolysis immediately. Dissolve NHS ester in anhydrous DMSO to 10 mM.

-

-

Conjugation Reaction:

-

Add the NHS ester solution to the protein solution while vortexing gently.

-

Volume Limit: Keep organic solvent <10% of total volume to prevent protein precipitation.

-

Incubation: 1 hour at Room Temperature (RT) or 2 hours at 4°C.

-

-

Quenching:

-

Add Buffer B (Tris) to a final concentration of 50–100 mM.

-

Incubate for 10 minutes.

-

Mechanism:[1] The primary amines in Tris rapidly scavenge any remaining active NHS esters, preventing non-specific binding later.

-

-

Purification:

-

Remove excess free dye/hapten using a desalting column or dialysis against PBS.

-

Decision Logic for Protocol Design

Figure 2: Decision tree for optimizing NHS ester conjugation workflows.

Part 5: Troubleshooting & Quality Control

To ensure scientific integrity, every conjugation must be validated.

The "Fizz" Test (Qualitative Activity Check)

If your conjugation failed, the NHS ester might have hydrolyzed in the bottle.

-

Method: Dissolve a small amount of NHS ester in pH 8.5 buffer.

-

Observation: Active NHS esters often produce a visible "schlierenchemie" or slight bubbling (CO₂ release is not the mechanism, but rapid mixing/hydrolysis can cause visible turbulence/precipitate).

-

Better Method (UV): NHS leaving group absorbs at 260 nm. Measure Abs at 260nm before and after adding base (NaOH). A shift indicates the ester was intact.

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Yield | Buffer contained amines (Tris).[9] | Switch to Bicarbonate or Phosphate buffer.[10][9] |

| Low Yield | pH too low (< 7.2). | Adjust pH to 8.0–8.3. |

| Precipitation | Protein denatured by DMSO. | Use Sulfo-NHS (water soluble) or reduce DMSO < 5%. |

| Over-labeling | Protein inactive/aggregated. | Reduce molar excess (e.g., from 20x to 10x). |

References

-

Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

-

Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.[9] Retrieved from

-

BenchChem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Retrieved from

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Foundational text referenced via reagents guides).

-

Glen Research. NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. benchchem.com [benchchem.com]

- 4. help.lumiprobe.com [help.lumiprobe.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. interchim.fr [interchim.fr]

Precision Bioconjugation: A Master Guide to Amine-Reactive Crosslinkers

Executive Summary: The Amine Advantage

In the architecture of protein chemistry, primary amines (

However, the ubiquity of amines is a double-edged sword. Indiscriminate labeling can occlude binding sites or precipitate proteins. This guide moves beyond basic "kit instructions" to dissect the causality of amine-reactive chemistry. We will explore how to manipulate pH to target specific residues, how to battle hydrolysis, and how to design self-validating conjugation workflows for Antibody-Drug Conjugates (ADCs) and structural proteomics.

The Chemistry of Causality: NHS Esters & Imidoesters[1]

While various chemistries exist (isothiocyanates, acyl azides), N-Hydroxysuccinimide (NHS) esters and Imidoesters dominate the field due to their reaction specificity and bond stability.

The NHS-Ester Mechanism

The reaction is a nucleophilic acyl substitution .[3]

-

Attack: The unprotonated primary amine (nucleophile) attacks the carbonyl carbon of the NHS ester.

-

Intermediate: A tetrahedral intermediate forms.

-

Collapse: The NHS group is a good leaving group. It departs, creating a stable amide bond (peptide bond mimic).[4]

The Critical Variable: pH vs. pKa

This is where most protocols fail. The reaction requires the unprotonated form of the amine (

-

Lysine

-amine pKa: ~10.5 -

N-terminal

-amine pKa: ~9.0

The Senior Scientist's Dilemma: At physiological pH (7.4), the vast majority of Lysines are protonated and non-reactive. To drive the reaction, we must raise the pH. However, raising the pH accelerates hydrolysis (reaction with water), which competes with the protein.

-

pH 7.0 - 7.5: Favors N-terminal modification (lower pKa) and minimizes hydrolysis.

-

pH 8.0 - 9.0: Increases Lysine reactivity but drastically reduces the half-life of the NHS-ester reagent (from hours to minutes).

Visualization: Reaction Kinetics & Hydrolysis

The following diagram illustrates the competition between the desired conjugation and the hydrolysis "dead end."

Figure 1: The Mechanistic Pathway. Note the competition between the amine attack (Green path) and water hydrolysis (Red path).

Strategic Selection: The Crosslinker Matrix

Do not choose a crosslinker based on what is in the drawer. Select based on solubility , spacer arm , and cleavability .[5]

Hydrophobicity vs. Hydrophilicity (Sulfo-NHS)

Standard NHS esters are hydrophobic and must be dissolved in organic solvents (DMSO/DMF). This can precipitate sensitive proteins.

-

Solution: Sulfo-NHS esters . The addition of a charged sulfonate group (

) makes the reagent water-soluble.[6] -

Application: Sulfo-NHS reagents are membrane impermeable , allowing for exclusive labeling of cell-surface proteins while leaving intracellular proteins untouched.

Spacer Arm Length (The "Goldilocks" Zone)

-

Zero-Length (e.g., EDC): Direct conjugation. Good for stabilizing subunits but can cause steric hindrance.

-

Short (<10 Å): Good for rigid structural studies.

-

Long (>20 Å): Necessary when overcoming steric bulk (e.g., attaching a drug payload to an antibody).

Comparative Data Table

| Reagent | Type | Spacer Arm (Å) | Water Soluble? | Cleavable? | Primary Application |

| DSS | Homobifunctional | 11.4 | No (DMSO) | No | Protein aggregation studies; rigid crosslinking. |

| BS3 | Homobifunctional | 11.4 | Yes | No | Cell-surface crosslinking; soluble proteins. |

| DSG | Homobifunctional | 7.7 | No | No | Short-range crosslinking; membrane permeable. |

| DSP | Homobifunctional | 12.0 | No | Yes (Thiol) | Protein interaction mapping (cleave to analyze). |

| SMCC | Heterobifunctional | 8.3 | No | No | ADCs (Amine-to-Sulfhydryl); Hapten-Carrier. |

Experimental Workflow: A Self-Validating Protocol

This protocol is designed for BS3 (Bis(sulfosuccinimidyl)suberate) conjugation, but the logic applies to most amine-reactive systems.

Pre-Reaction Checklist (The "Trust" Phase)

-

Buffer Exchange: You cannot use Tris, Glycine, or Imidazole. They contain primary amines and will scavenge the reagent.

-

Action: Dialyze or desalt into PBS (pH 7.2) or HEPES (pH 7.5) .

-

-

Protein Concentration: Dilute proteins (<1 mg/mL) lead to hydrolysis dominance.

-

Action: Concentrate to 2–10 mg/mL .

-

Step-by-Step Protocol

-

Equilibration: Bring BS3 vial to room temperature before opening to prevent moisture condensation (hydrolysis trigger).

-

Dissolution: Dissolve BS3 in water or buffer immediately before use. Do not store stock solutions.

-

Reaction:

-

Add BS3 to protein sample at a 20-50 fold molar excess .

-

Incubate for 30 minutes at Room Temp or 2 hours at 4°C .

-

-

Quenching: Add a primary amine buffer (e.g., 1M Tris, pH 7.5 ) to a final concentration of 20-50 mM. Incubate for 15 mins.

-

Why? This rapidly reacts with any remaining NHS-ester, preventing non-specific binding during purification.

-

-

Purification: Remove excess reagent/byproducts via Desalting Column (MWCO 7K) or Dialysis.

Workflow Visualization

Figure 2: The Self-Validating Workflow. The "Check Buffer" step is the most common point of failure.

Troubleshooting & Optimization (Field Insights)

Problem 1: Precipitation upon reagent addition.

-

Cause: The crosslinker (if non-Sulfo) is too hydrophobic, or the protein is over-crosslinked (isoelectric point shift).

-

Fix: Use a Sulfo-NHS variant.[1][6][7] If using a non-sulfo reagent, dissolve in dry DMSO first and ensure organic solvent <10% final volume. Reduce molar excess.

Problem 2: Low Conjugation Yield.

-

Cause: Hydrolysis occurred before reaction, or buffer pH was too low.

-

Fix: Ensure reagent was dry/fresh. Increase pH to 8.0 (carefully). Increase molar excess. Verify buffer is amine-free.

Problem 3: High Background/Aggregation.

-

Cause: "Over-labeling" of Lysines affecting solubility.

-

Fix: Perform a titration (e.g., 10x, 20x, 50x excess) and analyze via SDS-PAGE to find the optimal ratio.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for pKa and reaction kinetics).

- Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports.

Sources

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 4. interchim.fr [interchim.fr]

- 5. Crosslinking reagents for covalent binding or conjugation of biomolecules - LabWorld [labworld.it]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. lumiprobe.com [lumiprobe.com]

An In-depth Technical Guide to Succinimidyl Valerate: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of N-Hydroxysuccinimide Esters in Bioconjugation

In the realm of bioconjugation and chemical modification of biomolecules, N-hydroxysuccinimide (NHS) esters stand out as a cornerstone of amine-reactive chemistry. Their ability to efficiently form stable amide bonds with primary amines under mild aqueous conditions has made them indispensable tools for researchers in life sciences and drug development. This guide focuses on a specific member of this class, succinimidyl valerate (also known as succinimidyl pentanoate), providing a comprehensive overview of its chemical properties, mechanism of action, and practical applications, complete with detailed protocols and expert insights.

While often utilized in its polyethylene glycol (PEG)-modified forms to enhance solubility and pharmacokinetic properties of conjugated molecules, understanding the fundamental characteristics of the core succinimidyl valerate molecule is paramount for its effective application.

Core Properties of Succinimidyl Valerate

Succinimidyl valerate is an amine-reactive crosslinker that consists of a valeric acid (pentanoic acid) moiety activated with an N-hydroxysuccinimide ester. This activation renders the carboxyl group highly susceptible to nucleophilic attack by primary amines.

| Property | Value | Source |

| Chemical Formula | C9H13NO4 | Calculated |

| Molecular Weight | 199.20 g/mol | Calculated |

| Synonyms | Succinimidyl pentanoate, NHS-valerate | N/A |

The molecular formula and weight are calculated based on the condensation of valeric acid (C5H10O2, MW: 102.13 g/mol ) and N-hydroxysuccinimide (C4H5NO3, MW: 115.09 g/mol ) with the loss of one water molecule (H2O, MW: 18.02 g/mol ).

The Chemistry of Amine Modification: Mechanism of Action

The utility of succinimidyl valerate lies in the reactivity of its NHS ester functional group. The N-hydroxysuccinimide is an excellent leaving group, facilitating the acylation of primary amines found on proteins (e.g., the ε-amine of lysine residues) and other biomolecules.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide as a byproduct.[1]

Caption: Reaction of succinimidyl valerate with a primary amine.

The optimal pH for this reaction is typically between 7.0 and 9.0.[2] At lower pH values, the amine is protonated and thus less nucleophilic, slowing the reaction rate. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired aminolysis and reducing the conjugation efficiency.[1]

Key Applications in Research and Drug Development

The ability to covalently link molecules to proteins and other biomolecules makes succinimidyl valerate and its derivatives valuable in a wide range of applications:

-

Protein Modification and PEGylation: By reacting with surface-exposed lysine residues, succinimidyl valerate can be used to attach various moieties to proteins. When used in the form of PEG-SVA, it facilitates PEGylation, a process that can enhance the solubility, stability, and in vivo circulation half-life of therapeutic proteins.[3]

-

Antibody-Drug Conjugates (ADCs): Succinimidyl valerate derivatives are employed as linkers to attach cytotoxic drugs to monoclonal antibodies.[4] This targeted delivery approach is a cornerstone of modern cancer therapy.

-